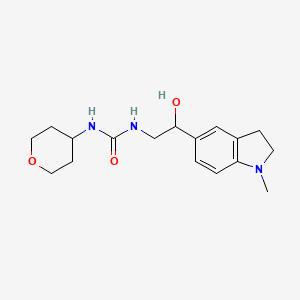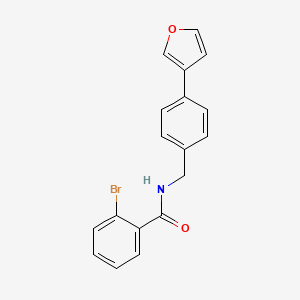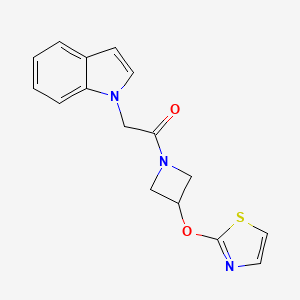
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide (CTB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CTB is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
作用机制
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is not well understood, but it is thought to act by binding to specific cellular targets and modulating their activity. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to interact with a variety of proteins, including ion channels, enzymes, and receptors, suggesting that it may have diverse effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of enzyme activity, and alteration of cellular signaling pathways. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for therapeutic development.
实验室实验的优点和局限性
One advantage of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide in laboratory experiments is its small size, which allows it to easily penetrate cellular membranes and interact with intracellular targets. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to be relatively stable and non-toxic, making it a safe and reliable tool for scientific research. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide, including further exploration of its therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide could be used as a tool for studying a variety of cellular processes, including protein-protein interactions, cellular signaling pathways, and ion channel function. Further research is needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide and its potential applications in scientific research and medicine.
合成方法
The synthesis of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide involves a series of chemical reactions that ultimately yield the final product. One common method involves the reaction of 3-bromo-2-nitrobenzoic acid with cyclopentanol, followed by treatment with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-mercaptothiolane to yield the thiolane derivative, which is then reacted with cyanogen bromide to form the final product, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide.
科学研究应用
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have potential therapeutic applications in the treatment of cancer and other diseases.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c18-11-17(8-9-22-12-17)19-16(20)13-4-3-7-15(10-13)21-14-5-1-2-6-14/h3-4,7,10,14H,1-2,5-6,8-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLKLJRTRKAHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)
![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)
![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)
![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)